molecular formula C7H7BrS2 B14411685 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene CAS No. 84761-96-6

2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene

Katalognummer: B14411685
CAS-Nummer: 84761-96-6
Molekulargewicht: 235.2 g/mol
InChI-Schlüssel: BIILTLNGWDQPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Vorbereitungsmethoden

The synthesis of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene can be achieved through several synthetic routes. One common method involves the reaction of thiophene with 2-bromoprop-2-en-1-yl sulfide under specific reaction conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone or propan-2-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific bromopropenylsulfanyl substitution, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

84761-96-6

Molekularformel

C7H7BrS2

Molekulargewicht

235.2 g/mol

IUPAC-Name

2-(2-bromoprop-2-enylsulfanyl)thiophene

InChI

InChI=1S/C7H7BrS2/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,1,5H2

InChI-Schlüssel

BIILTLNGWDQPHA-UHFFFAOYSA-N

Kanonische SMILES

C=C(CSC1=CC=CS1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.